molecular formula C9H13ClFNO B1437269 2-Fluoro-4-isopropoxyaniline hydrochloride CAS No. 850568-35-3

2-Fluoro-4-isopropoxyaniline hydrochloride

Cat. No.: B1437269
CAS No.: 850568-35-3
M. Wt: 205.66 g/mol
InChI Key: OWTZAMYNRDYUMX-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxyaniline hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNO and its molecular weight is 205.66 g/mol. The purity is usually 95%.
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Biological Activity

2-Fluoro-4-isopropoxyaniline hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects in various biological contexts.

  • Molecular Formula : C9H13ClFNO
  • Molecular Weight : 205.7 g/mol
  • CAS Number : 850568-35-3

This compound interacts with various biological targets, particularly within the central nervous system (CNS). It has been identified as a ligand for the GABAA_A receptor, which is crucial for mediating inhibitory neurotransmission in the brain. The compound's ability to bind selectively to the benzodiazepine site of GABAA_A receptors suggests it may enhance the effects of GABA, potentially leading to anxiolytic or sedative effects .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its pharmacological potential:

  • Antidepressant Effects : Research indicates that compounds interacting with GABA receptors can potentiate the effects of selective serotonin reuptake inhibitors (SSRIs), thus potentially improving antidepressant efficacy when used in combination therapies .
  • Neuroprotective Properties : Studies have suggested that this compound may possess neuroprotective effects by modulating neurotransmitter systems involved in neurodegenerative diseases .
  • Anti-inflammatory Activity : Preliminary data suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GABAA_A Receptor ModulationBinds selectively to GABAA_A receptors, enhancing inhibitory signaling
Antidepressant PotentialMay enhance SSRI efficacy when used in combination
NeuroprotectionPotential protective effects against neurodegeneration
Anti-inflammatoryExhibits potential anti-inflammatory activity

Study Highlights

  • A study published in a patent document demonstrated that this compound showed high selectivity and affinity for GABAA_A receptors, indicating its potential as a therapeutic agent for CNS disorders .
  • In vitro experiments have shown that this compound can modulate cellular signaling pathways associated with inflammation and neuronal survival, suggesting broader therapeutic applications beyond CNS disorders .

Properties

IUPAC Name

2-fluoro-4-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(2)12-7-3-4-9(11)8(10)5-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTZAMYNRDYUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661202
Record name 2-Fluoro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-35-3
Record name Benzenamine, 2-fluoro-4-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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